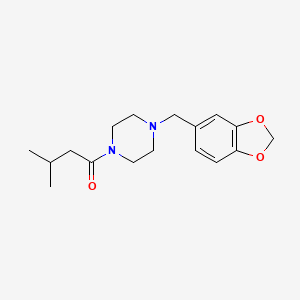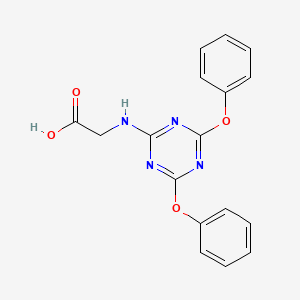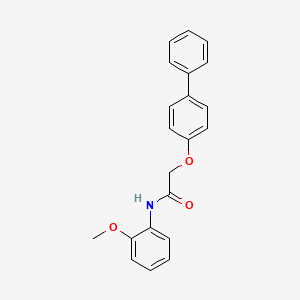
(3R*,4S*)-4-isopropyl-1-(3-methoxypropanoyl)-N,N-dimethyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to the target molecule, typically involves multi-step organic reactions that utilize chiral starting materials or chiral catalysts to achieve the desired stereochemistry. Kumar et al. (2003) describe a general and efficient stereoselective approach for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, demonstrating the foundational strategies applicable to synthesizing similar structures (Kumar, Reddy, & Rao, 2003).
Molecular Structure Analysis
The molecular structure of pyrrolidinamine derivatives is characterized by their cyclic amine core, which can adopt various conformations depending on the substituents. Zhu et al. (2009) provide insights into the structural determination of a pyrrolopiperidine derivative, highlighting methods like X-ray crystallography to establish the absolute configuration and conformation of such molecules (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidinamine derivatives includes their participation in cycloaddition reactions, as demonstrated by Closa and Wightman (1998), who report the cycloaddition reactions of a pyrrolidine N-oxide derivative with dimethyl maleate and fumarate (Closa & Wightman, 1998). These reactions are essential for creating complex molecular architectures from simpler precursors.
Physical Properties Analysis
The physical properties of pyrrolidinamine derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of their substituents. Studies like those by Nelson et al. (1988) on substituted pyridinones offer methodologies for examining these properties, including X-ray diffraction and spectroscopy, which are applicable to analyzing pyrrolidinamine derivatives (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, nucleophilicity, and electrophilicity, of pyrrolidinamine derivatives can be significantly affected by their substituents. The work by Singh, Rawat, and Sahu (2014) on the synthesis and computational study of a pyrrole derivative provides insight into the chemical behavior of these compounds through quantum chemical calculations and spectroscopic analyses (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)11-8-15(9-12(11)14(3)4)13(16)6-7-17-5/h10-12H,6-9H2,1-5H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJQJOFVMIZLGZ-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1N(C)C)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)


phosphinic acid](/img/structure/B5595561.png)
![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)

![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)
![N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)
![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)
![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)